Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate
Description
The compound Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl)octahydropyrano[3,2-b]pyran-2-yl)acetate (CAS: 157322-83-3) is a highly complex synthetic intermediate characterized by:
- Molecular Formula: C₃₂H₆₃IO₇Si₃
- Molecular Weight: 770.999 g/mol .
- Core Structure: A fused octahydropyrano[3,2-b]pyran system with three tert-butyldimethylsilyl (TBDMS) protecting groups and a 3-iodoprop-2-enyl substituent .
- Functional Groups: Multiple silyl ethers, a methyl acetate ester, and a vinylic iodine atom.
This compound is commercially available (Sunshine Pharma) and is likely utilized in organic synthesis, particularly in carbohydrate chemistry or as a precursor for pharmaceuticals, given its protective groups and reactive iodine site .
Properties
IUPAC Name |
methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJSEPCTMXSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63IO7Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eribulin mesylate intermediate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as aldol condensations, cyclizations, and reductions . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the intermediate .
Industrial Production Methods
In industrial settings, the production of eribulin mesylate intermediate is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Eribulin mesylate intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions are typically the desired intermediates that further undergo cyclization and other transformations to yield eribulin mesylate .
Scientific Research Applications
Eribulin mesylate intermediate has significant applications in scientific research, particularly in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Integral in the development of anticancer drugs like eribulin mesylate.
Industry: Employed in the large-scale production of pharmaceuticals.
Mechanism of Action
Eribulin mesylate exerts its effects by inhibiting the growth phase of microtubules without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, causing a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately apoptotic cell death after prolonged mitotic blockage . The primary molecular targets are tubulin beta-1 chain and apoptosis regulator Bcl-2 .
Comparison with Similar Compounds
Key Structural and Functional Differences
The target compound is compared below with three analogous compounds from the provided evidence:
Functional Group Analysis
- This likely improves stability during synthetic steps but complicates purification .
- Iodoallyl Group : The vinylic iodine atom in the target compound provides a reactive site for cross-coupling reactions (e.g., Heck or Suzuki reactions), a feature absent in the compared compounds .
- Stereochemical Complexity : While the target compound’s stereochemistry is well-defined (2R,4aS,6S,7R,8S,8aS), compounds like 6e/6e' exhibit dynamic stereoisomerism (53:47 ratio), impacting their reactivity and applications .
Physicochemical Properties
Biological Activity
Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features multiple functional groups including silyl ethers and an iodopropene moiety which may contribute to its biological properties. Its molecular formula is , indicating a relatively high molecular weight and complexity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of silyl ethers have been shown to possess antibacterial activity against various strains of bacteria. The presence of the iodopropene group may enhance this activity due to its electrophilic nature which can interact with microbial cell membranes.
Anticancer Properties
Research has suggested that compounds containing silyl groups can influence cancer cell proliferation. In vitro studies have demonstrated that methyl silyl derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and death.
Agonistic Activity on Nuclear Receptors
Compounds structurally related to methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-... have been identified as partial agonists at nuclear receptors such as PPARγ (Peroxisome proliferator-activated receptor gamma). This receptor is crucial in regulating glucose metabolism and adipocyte differentiation. The agonistic activity may provide insights into potential therapeutic applications for metabolic disorders.
Case Study 1: Antimicrobial Testing
In a study conducted by Liu et al. (2020), derivatives similar to the compound were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
A study by Kremsmayr (2017) evaluated the effects of silyl ether derivatives on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that these compounds could reduce cell viability by up to 70% at specific concentrations through apoptosis induction.
Data Tables
| Biological Activity | Effect | Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Significant reduction in growth | 50 µg/mL | Liu et al., 2020 |
| Anticancer | Induced apoptosis | Varies (up to 70% reduction) | Kremsmayr, 2017 |
| PPARγ Agonism | Partial agonist effect | N/A | Liu et al., 2014 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
